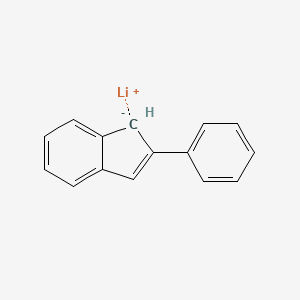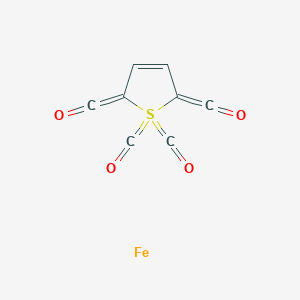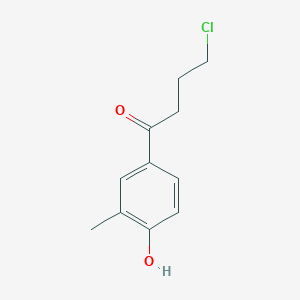![molecular formula C12H11N5O B14298262 4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine CAS No. 112467-64-8](/img/structure/B14298262.png)
4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining an oxazole ring fused with a pyrimidine ring, along with a hydrazinyl group and a methylphenyl substituent. Such structural features make it a promising candidate for various biological activities and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield azides, while reduction can produce hydrazones
科学研究应用
4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine has been explored for its potential in various scientific research fields:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in its ability to inhibit certain enzymes and pathways.
Industry: The compound’s reactivity and stability make it suitable for use in industrial applications, such as the development of new materials or pharmaceuticals.
作用机制
The mechanism by which 4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential anticancer properties .
Uniqueness
4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine stands out due to its unique combination of an oxazole and pyrimidine ring, along with the hydrazinyl and methylphenyl groups
属性
CAS 编号 |
112467-64-8 |
|---|---|
分子式 |
C12H11N5O |
分子量 |
241.25 g/mol |
IUPAC 名称 |
[3-(4-methylphenyl)-[1,2]oxazolo[5,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C12H11N5O/c1-7-2-4-8(5-3-7)10-9-11(16-13)14-6-15-12(9)18-17-10/h2-6H,13H2,1H3,(H,14,15,16) |
InChI 键 |
XELVLPOSFSVTPP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NOC3=NC=NC(=C23)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


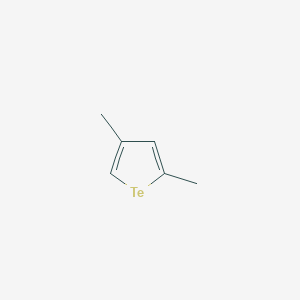
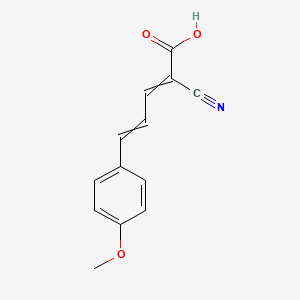
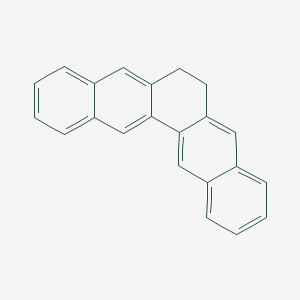
diphenylsilane](/img/structure/B14298185.png)
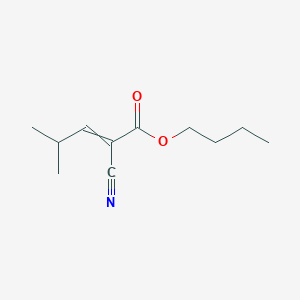

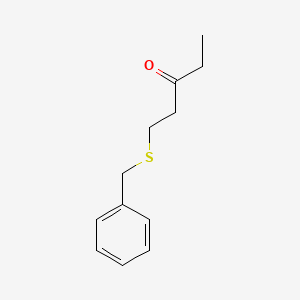
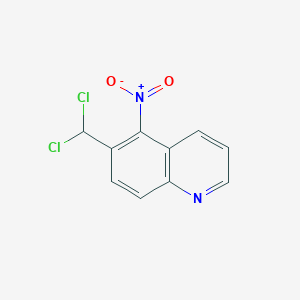
![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
